(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
Brand Name: Vulcanchem
CAS No.: 847926-88-9
VCID: VC21140883
InChI: InChI=1S/C14H12N2O/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)16-14(13)17/h1-8,13H,15H2,(H,16,17)/t13-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C(=O)NC3=CC=CC=C23)N
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol

(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one

CAS No.: 847926-88-9

Cat. No.: VC21140883

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one - 847926-88-9

Specification

CAS No. 847926-88-9
Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
IUPAC Name (7S)-7-amino-5,7-dihydrobenzo[d][1]benzazepin-6-one
Standard InChI InChI=1S/C14H12N2O/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)16-14(13)17/h1-8,13H,15H2,(H,16,17)/t13-/m0/s1
Standard InChI Key NIDGAHURPWFSKR-ZDUSSCGKSA-N
Isomeric SMILES C1=CC=C2C(=C1)[C@@H](C(=O)NC3=CC=CC=C23)N
SMILES C1=CC=C2C(=C1)C(C(=O)NC3=CC=CC=C23)N
Canonical SMILES C1=CC=C2C(=C1)C(C(=O)NC3=CC=CC=C23)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator